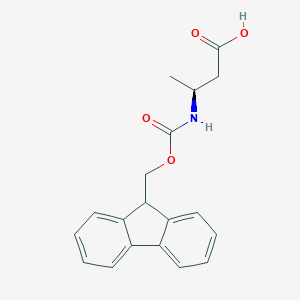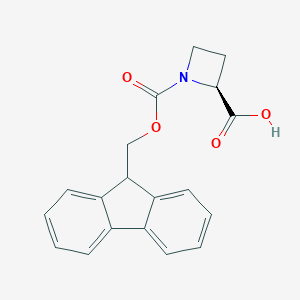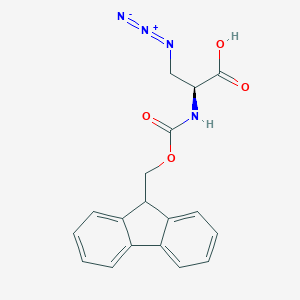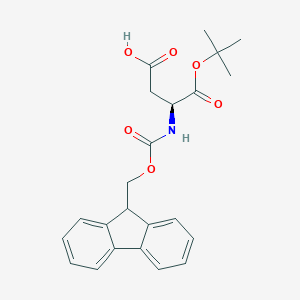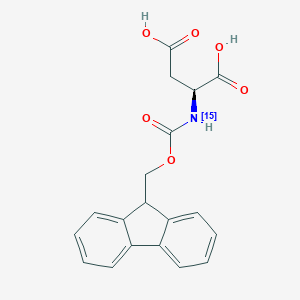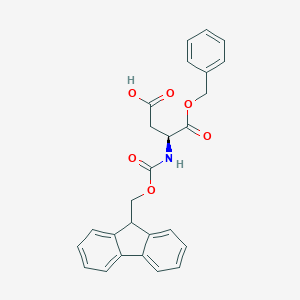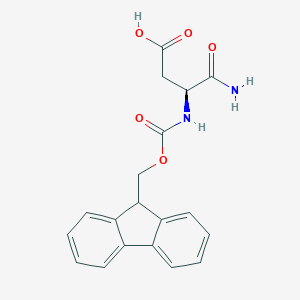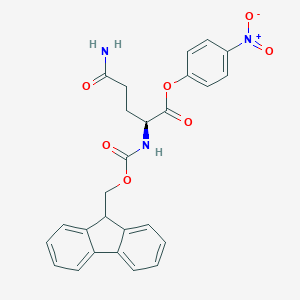
Fmoc-L-glutamine 4-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-L-glutamine 4-nitrophenyl ester” is also known as “Fmoc-L-Gln-ONp”. Its IUPAC name is "(4-nitrophenyl) (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate" . It is a product for proteomics research applications .
Synthesis Analysis
The synthesis of “Fmoc-L-glutamine 4-nitrophenyl ester” involves the use of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18 F-labelled acylation synthons in one step . This process is typically a complex and multistep procedure .Molecular Structure Analysis
The molecular formula of “Fmoc-L-glutamine 4-nitrophenyl ester” is C26H23N3O7 . Its molecular weight is 489.48 .Chemical Reactions Analysis
“Fmoc-L-glutamine 4-nitrophenyl ester” is used in the acylation of biomolecules through the use of an 18 F-labelled activated ester, which is a standard method for indirect radiolabelling .Physical And Chemical Properties Analysis
“Fmoc-L-glutamine 4-nitrophenyl ester” has a molecular weight of 489.48 and a molecular formula of C26H23N3O7 .Applications De Recherche Scientifique
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-glutamine 4-nitrophenyl ester is significantly used in the solid-phase synthesis of peptides. Albericio et al. (2009) have demonstrated a method for preparing peptides with C-terminal asparagine or glutamine, involving the quantitative attachment of N alpha-Fmoc-C alpha-tert.-butyl aspartate or glutamate to a support, and elongating the chain using standard Fmoc chemistry. This method effectively releases the desired peptides in high yields without side reactions at the C-terminus (Albericio, Abel, & Bárány, 2009).
Peptide Modification and Structure Formation
The compound is instrumental in modifying peptides and exploring their structure formation. Mandal et al. (2007) reported incorporating glutamine analogues into a Stat3 inhibitory peptide, revealing a relatively tight binding pocket for the side chain of glutamine in the structure (Mandal et al., 2007). Gour et al. (2021) studied the self-assembled structures formed by modified amino acids, including Fmoc-L-glutamine, demonstrating their potential applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).
Synthesis of Photocaged Peptides
Fmoc-L-glutamine 4-nitrophenyl ester is also utilized in the synthesis of photocaged peptides. Tang et al. (2015) developed a method compatible with Fmoc solid-phase peptide synthesis for synthesizing photocaged peptides carrying the photosensitive 4-methoxy-7-nitroindoline group on the side chain of aspartic acid and glutamic acid. This advancement aids in the photocaging of peptides and proteins at side chain carboxylic groups, opening new avenues in photo-responsive biomolecular studies (Tang, Cheng, & Ji‐Shen Zheng, 2015).
Development of Gelators and Nanoarchitectures
Furthermore, Fmoc-L-glutamine 4-nitrophenyl ester is integral in the development of gelators and nanoarchitectures. Geng et al. (2017) demonstrated the use of lysine-glutamic acid dipeptide derivatives in forming organogels, highlighting the role of Fmoc-protected groups in the self-assembly into supramolecular fibrous three-dimensional networks. These findings suggest applications in creating novel materials with structured molecular arrangements (Geng et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-nitrophenyl) (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O7/c27-24(30)14-13-23(25(31)36-17-11-9-16(10-12-17)29(33)34)28-26(32)35-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H2,27,30)(H,28,32)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCANCMZDAZCCW-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548947 |
Source


|
| Record name | 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-glutamine 4-nitrophenyl ester | |
CAS RN |
71989-21-4 |
Source


|
| Record name | 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)
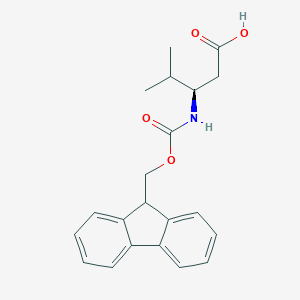

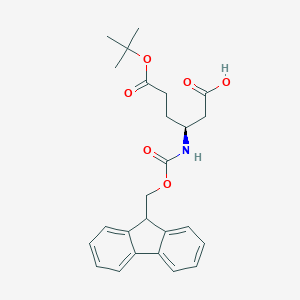
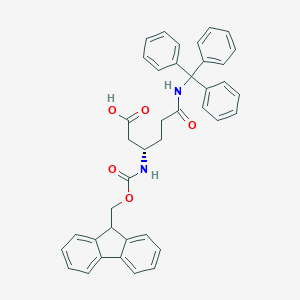
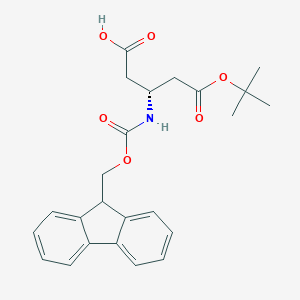
![(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid](/img/structure/B557523.png)
